molecular formula C18H18F3NO3 B051151 4-{4-[4-(トリフルオロメトキシ)フェノキシ]ピペリジノ}ベンゼンオール CAS No. 681482-81-5

4-{4-[4-(トリフルオロメトキシ)フェノキシ]ピペリジノ}ベンゼンオール

カタログ番号: B051151
CAS番号: 681482-81-5
分子量: 353.3 g/mol
InChIキー: KXHMPYHAQBAPJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol, also known as 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol, is a useful research compound. Its molecular formula is C18H18F3NO3 and its molecular weight is 353.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Key Structural Features:

  • Aromatic Rings : Contribute to the stability and interaction with biological targets.
  • Piperidine Ring : Provides basicity and potential for interaction with receptors.

Pharmaceutical Development

The primary application of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol is as an intermediate in the synthesis of Delamanid, which is used in the treatment of MDR-TB. Research has shown that this compound exhibits significant antibacterial activity against Mycobacterium tuberculosis, making it a valuable candidate in drug formulation.

Mechanism of Action Studies

Studies have investigated the mechanism by which Delamanid and its intermediates act on bacterial cell walls. The compound interferes with cell wall biosynthesis, specifically targeting the mycolic acid synthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Research

Research focusing on the SAR of related compounds has highlighted how modifications to the trifluoromethoxy group can influence antibacterial efficacy and pharmacokinetic properties. This information is crucial for optimizing drug design to enhance therapeutic outcomes while minimizing side effects.

Case Study 1: Synthesis and Efficacy

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol. The research demonstrated that specific modifications led to increased potency against resistant strains of Mycobacterium tuberculosis compared to Delamanid itself.

Case Study 2: Pharmacokinetics

Another research article focused on the pharmacokinetic profile of Delamanid and its intermediates in animal models. It was found that compounds like 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol exhibited favorable absorption rates and half-lives, supporting their potential use in long-term treatment regimens for TB patients.

生物活性

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its molecular structure, biological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol is C18H18F3N2O3, comprising 18 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The trifluoromethoxy group is notable for its electron-withdrawing properties, which may influence the compound's biological activity. The structure can be summarized as follows:

ComponentCount
Carbon (C)18
Hydrogen (H)18
Nitrogen (N)1
Oxygen (O)3
Fluorine (F)3

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory and anticancer properties. The trifluoromethoxy group enhances lipophilicity and may improve interactions with biological targets.

1. Anti-inflammatory Activity

Compounds containing the trifluoromethoxy group have been studied for their ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. In vitro studies show that derivatives of this compound can moderate COX-2 activity, which is particularly relevant in conditions such as arthritis and cancer.

2. Anticancer Potential

The compound's ability to inhibit specific enzymes suggests potential anticancer properties. For example, studies on structurally similar compounds indicate that they can inhibit the activity of β-secretase and cholinesterases, which are implicated in neurodegenerative diseases and certain cancers.

Molecular docking studies have provided insights into how 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol interacts with target proteins. The trifluoromethyl group facilitates strong hydrogen bonding and pi-stacking interactions with amino acid residues in target enzymes, enhancing binding affinity and biological activity.

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Cholinesterase Inhibition : A study found that derivatives with similar structures exhibited significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 19.2 μM depending on the specific substitution pattern on the phenyl ring .
  • Cytotoxicity : Compounds structurally related to 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol were tested against various cancer cell lines, including MCF-7 (breast cancer). Results indicated moderate cytotoxic effects, suggesting potential for further development as anticancer agents .

特性

IUPAC Name

4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHMPYHAQBAPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470098
Record name SS-3227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681482-81-5
Record name SS-3227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-[4-(tetrahydropyran-2-yloxy)phenyl]-4-(4-trifluoromethoxyphenoxy)piperidine (30.1 g, 68.8 mmol) prepared in Reference Example 191 and pyridinium p-toluene sulfonate (5.2 g, 20.6 mmol) in ethanol (450 ml) was stirred at 70° C. for 24 hours. The reaction mixture was concentrated under reduced pressure, and methylene chloride and a saturated sodium hydrogencarbonate aqueous solution were added to the residue, which was stirred for a while. The mixture was extracted with methylene chloride, and the extract was dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (methylene chloride/ethyl acetate=10/1) to afford 4-[4-(4-trifluoromethoxyphenoxy)-piperidin-1-yl]phenol (22.9 g, yield 94%) as a a pale brown powder.
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

After 1-(4-Benzyloxyphenyl)-4-[4-(Trifluoromethoxy)phenoxy]piperidine (20.0 g) and ethyl alcohol (200 mL) was mixed and then (50% wet) 5 w/w % palladium on carbon (1 g) was added. The resulting mixture was stirred under 4 atms of atmosphere of hydrogen at 60-61° C. for 3 hr. The reaction mixture was then cooled to room temperature and was filtered to remove the catalyst followed by concentration in vacuo to give 16.2 g (99.5% yield) of an ivory crystal target compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
99.5%

Synthesis routes and methods III

Procedure details

261 mg of 4-(4-trifluoromethoxyphenoxy)piperidine and 224 mg of 1,4-cyclohexanedione were heated under reflux in 5 ml of ethanol and reacted for 7 hours. After concentrating the reaction mixture under reduced pressure, the resultant was separated by silica gel column chromatography (n-hexane:ethyl acetate=3:1) and 154.9 mg of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine was obtained (yield 43.8%).
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。